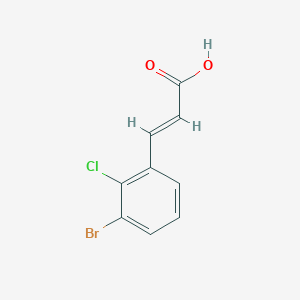

(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid

Description

Structural and Electronic Characteristics of Aromatic Acrylic Acids

Aromatic acrylic acids, with cinnamic acid as the parent compound, are characterized by a phenyl group attached to an acrylic acid moiety. This structure consists of a vinyl group directly connected to a carboxylic acid terminus, creating a conjugated system that includes the benzene (B151609) ring. rsc.orguni.lu This conjugation influences the molecule's electronic properties and reactivity.

The geometry of the double bond in the acrylic acid chain leads to the existence of (E) and (Z) isomers, with the (E)-isomer (trans) generally being more stable. The planarity of the conjugated system allows for delocalization of π-electrons across the aromatic ring, the double bond, and the carbonyl group. This delocalization affects the electron density at various positions within the molecule, influencing its reactivity in chemical transformations.

Synthetic Utility of Halogenated Alkenoic Acids

Halogenated alkenoic acids are valuable intermediates in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. These reactions allow for the construction of more complex molecular architectures. For instance, the carbon-halogen bond can be targeted for the formation of new carbon-carbon or carbon-heteroatom bonds, making these compounds versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

Contextualizing (E)-3-(3-Bromo-2-chlorophenyl)acrylic Acid within the Chemical Landscape

The primary precursor for the synthesis of this compound would be 3-bromo-2-chlorobenzaldehyde (B581408) . sigmaaldrich.comnih.gov This aldehyde contains the necessary substituted phenyl ring to which the acrylic acid side chain can be appended.

Several classical organic reactions are employed for the synthesis of cinnamic acids and their derivatives:

Perkin Reaction: This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid, to yield an α,β-unsaturated aromatic acid. byjus.comias.ac.in Applying this to 3-bromo-2-chlorobenzaldehyde with acetic anhydride and sodium acetate (B1210297) would be a plausible route to the target compound.

Knoevenagel Condensation: This is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. tue.nlresearchgate.net The reaction of 3-bromo-2-chlorobenzaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638) would likely produce this compound, often with subsequent decarboxylation if a dicarboxylic intermediate is formed. ias.ac.in

Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene is a powerful tool for forming carbon-carbon bonds. odinity.comscielo.org.za While a direct Heck reaction between a dihalogenated benzene and acrylic acid could be complex due to the presence of two different halogens, a potential route could involve the reaction of an appropriately substituted aryl halide (like 1-bromo-3-chloro-2-iodobenzene) with acrylic acid or its esters. odinity.comthermofisher.com The reactivity of the halogens (I > Br > Cl) would need to be carefully considered to achieve selective coupling.

The resulting this compound would possess a unique combination of steric and electronic features due to the ortho-chloro and meta-bromo substituents, making it an interesting candidate for further chemical exploration and as a potential building block in the synthesis of more complex molecules.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-3-(3-Bromo-2-chlorophenyl)prop-2-enoic acid | nih.gov |

| Molecular Formula | C₉H₆BrClO₂ | nih.gov |

| CAS Number | 131236992 | nih.gov |

Table 2: Key Starting Material

| Compound Name | IUPAC Name | CAS Number | Source |

| 3-Bromo-2-chlorobenzaldehyde | 3-bromo-2-chlorobenzaldehyde | 1197050-28-4 | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClO2 |

|---|---|

Molecular Weight |

261.50 g/mol |

IUPAC Name |

(E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |

InChI Key |

LPRBZGRUHRVOPD-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)Cl)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 3 Bromo 2 Chlorophenyl Acrylic Acid and Analogues

Stereoselective Synthesis of (E)-Alkenoic Acids

The geometry of the carbon-carbon double bond in acrylic acids is a critical determinant of their chemical and physical properties. The (E)-isomer, or trans-isomer, is often the thermodynamically more stable and desired product in the synthesis of cinnamic acids. Achieving high stereoselectivity is a central goal in the synthesis of these compounds.

Control of Olefin Geometry in Acrylic Acid Formation

Several classical and modern synthetic methods provide excellent control over olefin geometry, leading predominantly to the formation of (E)-alkenoic acids.

Knoevenagel and Claisen-Schmidt Condensations: The Knoevenagel condensation, involving the reaction of an aryl aldehyde (like 3-bromo-2-chlorobenzaldehyde) with malonic acid, is a widely used method for preparing cinnamic acids. georganics.skscielo.org.za Similarly, the Claisen-Schmidt condensation between an aryl aldehyde and an ester provides access to cinnamic esters. jocpr.com These reactions typically proceed through a mechanism that favors the formation of the more stable (E)-alkene, often with high selectivity. jocpr.com

The Perkin Reaction: This reaction uses an aromatic aldehyde, an acid anhydride (B1165640), and its corresponding carboxylate salt to produce α,β-unsaturated aromatic acids. While effective, a key drawback is its limitation with aldehydes containing electron-donating substituents, which can lead to lower yields. jocpr.com

Modern Stereoselective Methods: Contemporary organic synthesis has introduced novel strategies for controlling olefin geometry. One such approach involves the use of removable silyl groups in ring-closing metathesis to direct the formation of (E)-alkenes. nih.govnih.gov While applied to macrocycles, the principle of using sterically directing groups to favor a specific isomer is a transferable concept in stereoselective synthesis. nih.gov For acyclic systems, methods like the sequential cross-coupling of vinyl iodides followed by dehydration have been developed for the stereoselective synthesis of both (E)- and (Z)-isomers of other functionalized alkenes, demonstrating the high level of control achievable with modern catalytic systems. nih.gov

Considerations for Diastereoselective and Enantioselective Approaches

While (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid itself is achiral, the synthesis of its analogues may involve the creation of one or more stereocenters, necessitating diastereoselective or enantioselective methods. wikipedia.org

Enantioselective Synthesis: This form of chemical synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org Key approaches include the use of a chiral pool (starting with an already enantioenriched molecule), chiral auxiliaries (a temporary chiral group that directs stereochemistry), and enantioselective catalysis. wikipedia.orgethz.ch

Catalytic Asymmetric Synthesis: This is a particularly powerful approach where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. An example relevant to acrylic acid synthesis is the organocatalytic Morita–Baylis–Hillman (MBH) reaction. An asymmetric MBH cascade reaction has been successfully developed to synthesize chiral 3-(α-acrylic acid) benzoxaboroles, demonstrating the potential to create complex, optically active acrylic acid derivatives in high yield and enantiomeric excess. nih.gov Such strategies could be adapted for the synthesis of chiral analogues of the target compound.

Catalytic Coupling Reactions in Aryl Acrylate Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a powerful alternative to classical condensation reactions for the synthesis of aryl acrylates and cinnamic acids.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is the most established and versatile method for coupling aryl halides with alkenes to form substituted acrylates.

The Mizoroki-Heck Reaction: This reaction is a cornerstone of modern organic synthesis, enabling the direct arylation of alkenes. google.com For the synthesis of this compound or its esters, the Heck reaction would involve coupling an aryl halide, such as 1-bromo-2-chloro-3-iodobenzene, with acrylic acid or an acrylate ester like butyl acrylate. researchgate.net The reaction typically proceeds with high stereoselectivity to yield the trans (E) product. Various palladium sources can be used, including simple salts like palladium acetate (B1210297) (Pd(OAc)₂) or complexes like bis(benzonitrile)dichloropalladium [PdCl₂(PhCN)₂]. researchgate.net

Catalyst Systems and Conditions: The efficiency of the Heck reaction is highly dependent on the catalyst system and reaction conditions. Research has demonstrated the efficacy of using silica-supported arsine palladium(0) complexes, which act as highly active and stereoselective heterogeneous catalysts. researchgate.net Solid-supported palladium(II) complexes have also been developed that are stable, recyclable, and show high turnover numbers and frequencies. google.com Reactions can be performed in various media, including pure water, which offers a more environmentally friendly approach compared to traditional organic solvents. researchgate.net

| Palladium Source | Ligand/Support | Reactants | Solvent | Base | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Palladium Acetate | Tetra-n-butylammonium bromide (TBAB) | Aryl Iodides + Butyl Acrylate | Water | Potassium Carbonate | Green synthesis in aqueous medium. | researchgate.net |

| PdCl₂(PhCN)₂ | None (Phase-Transfer) | Arenesulphonyl Chlorides + Butyl Acrylate | Solid-Liquid PTC | - | Good yields under phase-transfer conditions. | researchgate.net |

| Palladium Nanoparticles | Diatomite Support | Aryl Halides + Methyl Acrylate | N-Methylpyrrolidone (NMP) | Triethylamine | Use of a recyclable solid-supported catalyst. | jocpr.com |

| Solid-Supported Pd(II) Complex | Polymeric Support | Aryl Halide + Acrylic Acid | Various | Various | High turnover number and catalyst recyclability. | google.com |

Emerging Catalytic Systems for Cinnamoylation

While palladium remains the dominant metal for cross-coupling reactions, ongoing research seeks to develop more sustainable, cost-effective, and efficient catalytic systems using other transition metals. The term "cinnamoylation" refers to the introduction of a cinnamoyl group, a process central to the synthesis of these molecules.

Manganese-Catalyzed Olefination: Recent advances have shown that manganese can catalyze the α-olefination of acetamides with alcohols to produce cinnamamides, representing an alternative pathway to related structures. nih.gov

Other Transition Metals: Catalysis by other metals such as Ytterbium (Yb) and Titanium (Ti) has been explored for the functionalization of the carboxyl group in cinnamic acid, indicating a broader investigation into the utility of various transition metals in this area of chemistry. beilstein-journals.org

Single-Atom Catalysts: The field of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represents a frontier in catalysis. nih.gov These systems offer maximum atom efficiency and unique catalytic properties, and their future application in C-C bond-forming reactions like cinnamoylation holds significant promise. nih.gov

Condensation and Elimination Pathways

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, are foundational in the synthesis of cinnamic acids and their analogues. These methods typically form the carbon-carbon double bond characteristic of the acrylic acid structure.

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene (B1212753) compound with an aldehyde or ketone. For the synthesis of cinnamic acids, the Doebner modification is particularly relevant. This variation utilizes malonic acid as the active methylene compound and a mixture of pyridine (B92270) and piperidine (B6355638) as the catalytic system. The reaction proceeds through a condensation step followed by in-situ decarboxylation to yield the α,β-unsaturated carboxylic acid. nih.govresearchgate.net

The synthesis of this compound via this route would start from 3-bromo-2-chlorobenzaldehyde (B581408). The aldehyde is reacted with malonic acid in refluxing pyridine with a catalytic amount of piperidine. chemrxiv.orgnih.gov This method is advantageous as it often directly produces the thermodynamically more stable E-isomer with high selectivity. scispace.com Microwave-assisted Knoevenagel-Doebner reactions have also been developed, significantly reducing reaction times from hours to minutes while maintaining high yields. scielo.org.za

| Aldehyde | Active Methylene | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Halogenosubstituted vanillin | Malonic acid | Piperidine/Pyridine | Reflux, 3 hr | Halogenosubstituted cinnamic acid | - | chemrxiv.org |

| Halogenosubstituted vanillin | Malonic acid | Piperidine/Pyridine | Microwave, 2 min | Halogenosubstituted cinnamic acid | - | chemrxiv.org |

| Vanillin | Malonic acid | Piperidine/Toluene | Microwave (50W), 120°C, 17 min | Ferulic acid | 67% | scielo.org.za |

| p-Chlorobenzaldehyde | Malonic acid | - | - | (E)-3-(4-chlorophenyl)acrylic acid | - | ucalgary.ca |

The Perkin reaction provides another classical route to cinnamic acids. It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid serving as a base catalyst. nih.govbohrium.com For the target molecule, 3-bromo-2-chlorobenzaldehyde would be reacted with acetic anhydride and an alkali acetate (e.g., sodium acetate or potassium acetate) at high temperatures. nih.govyoutube.com While historically significant, the Perkin reaction often requires harsh conditions and may result in lower yields compared to more modern methods.

The Wittig reaction offers a more versatile and milder alternative. This reaction involves an aldehyde or ketone reacting with a phosphonium ylide to form an alkene. To synthesize cinnamic acid derivatives, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is typically used. The initial product is an ester, which is then hydrolyzed to the carboxylic acid. semanticscholar.org

A significant advancement is the development of one-pot Wittig olefination-hydrolysis procedures. In these protocols, the reaction of a substituted benzaldehyde with an alkoxycarbonylmethylidenetriphenylphosphorane is carried out in an aqueous basic solution (e.g., 10% aq. NaOH). The conditions facilitate both the olefination and the subsequent in-situ hydrolysis of the resulting ester, providing the desired cinnamic acid directly after acidification. rsc.orgnih.gov This approach is not only efficient but also aligns with the principles of green chemistry by using water as a solvent. rsc.org

| Reaction Type | Aldehyde | Reagent(s) | Conditions | Product Class | Key Features | Reference |

| Perkin | Aromatic Aldehyde | Acetic Anhydride, Alkali Acetate | High Temperature (e.g., 180°C) | α,β-Unsaturated aromatic acid | Classic method; often requires harsh conditions. | nih.govnih.gov |

| Wittig | Aromatic Aldehyde | Stabilized Phosphonium Ylide | Two steps: Olefination then Hydrolysis | Cinnamic acid ester, then Cinnamic acid | Milder conditions; high E-selectivity with stabilized ylides. | semanticscholar.org |

| One-Pot Wittig | Substituted Benzaldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | 10% aq. NaOH, 70-75°C | Cinnamic acid | Efficient; aqueous medium; avoids isolation of ester intermediate. | rsc.orgnih.gov |

Electrochemical and Photochemical Synthesis Protocols

Modern synthetic chemistry has increasingly turned towards electrochemical and photochemical methods, which offer unique reactivity pathways under mild conditions, often driven by electricity or light.

While many photochemical methods focus on the decarboxylation of cinnamic acids to yield other products like styrenes, bohrium.com there are strategies where decarboxylation is a key step in their synthesis. One such approach involves the visible-light-mediated dual decarboxylative coupling of α,β-unsaturated carboxylic acids with redox-active esters derived from other aliphatic carboxylic acids. acs.org This redox-neutral process allows for the formation of a variety of substituted alkenes.

Another strategy involves the electrochemical carboxylation of vinyl halides or triflates. researchgate.netrsc.org In this process, an electric current is used to generate a reactive species from the vinyl substrate, which then reacts with carbon dioxide to form the α,β-unsaturated carboxylic acid. For instance, phenyl-substituted vinyl triflates can be electrochemically carboxylated to exclusively yield α,β-unsaturated carboxylic acids. rsc.org This method provides a direct route to the acrylic acid moiety from a vinyl precursor.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. One innovative method for synthesizing (E)-cinnamic acids is the denitrative carboxylation of β-nitrostyrenes. researchgate.netchemrxiv.org In this one-pot reaction, a β-nitrostyrene derivative is coupled with a carbon source like tetrabromomethane (CBr₄) under visible light irradiation with a suitable photoredox catalyst. The reaction proceeds through a radical denitrative tribromomethylation followed by a hydrolysis cascade to afford the (E)-cinnamic acid in excellent yields and stereoselectivity. researchgate.netchemrxiv.org

A more direct approach is the redox-neutral C-H carboxylation of styrenes using CO₂. nih.gov This method employs a photocatalyst, such as an anthrolate anion, which upon excitation with visible light, reduces the styrene (B11656) to its radical anion. This nucleophilic radical anion then reacts directly with carbon dioxide to yield the corresponding cinnamic acid. This process is highly atom-economical and utilizes a readily available C1 source. nih.gov

| Method | Starting Material | Key Reagents | Energy Source | Product | Key Features | Reference |

| Denitrative Carboxylation | (E)-β-Nitrostyrene | CBr₄, Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Visible Light | (E)-Cinnamic acid | One-pot; highly stereoselective; mild conditions. | researchgate.netchemrxiv.org |

| C-H Carboxylation | Styrene | CO₂, Photocatalyst (e.g., anthrolate) | Visible Light | Cinnamic acid | Redox-neutral; high atom economy. | nih.gov |

| Electrochemical Carboxylation | Phenyl-substituted vinyl triflate | CO₂, Mg anode | Electricity | α,β-Unsaturated carboxylic acid | Divergent synthesis pathway depending on substrate. | rsc.org |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. This approach can be used to synthesize this compound by starting with a simpler, more accessible acrylic acid derivative and subsequently introducing the required halogen substituents.

A plausible FGI strategy would begin with a commercially available precursor like (E)-3-(2-chlorophenyl)acrylic acid or (E)-3-(3-bromophenyl)acrylic acid. The subsequent step would involve the regioselective introduction of the second halogen onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the existing substituents (the chloro group and the acrylic acid side chain) are crucial for controlling the position of the incoming halogen. The acrylic acid group is a deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing.

For example, starting with (E)-3-(2-chlorophenyl)acrylic acid, electrophilic bromination would be directed to the positions ortho and para to the chlorine atom. The position para to the chlorine (C5) is also meta to the acrylic acid group, making it a likely site for substitution. Similarly, starting with (E)-3-(3-bromophenyl)acrylic acid, chlorination would be directed to the positions ortho and para to the bromine. The C2 position is ortho to the bromine and meta to the acrylic acid side chain, making it a potential, albeit sterically hindered, site for chlorination. Careful selection of halogenating agents (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) and reaction conditions, potentially with a Lewis acid catalyst, would be necessary to achieve the desired regioselectivity.

Another FGI approach involves the modification of the side chain. For example, the α-bromination of a substituted cinnamic acid can be achieved using bromine, followed by dehydrobromination to introduce a bromine atom at the α-position of the acrylic acid chain if desired.

Controlled Halogenation and Halogen Exchange Reactions

Controlled halogenation is a fundamental strategy for the synthesis of halogenated aromatic compounds. For a molecule like this compound, this could involve the selective introduction of a bromine atom onto a pre-existing 2-chlorophenylacrylic acid scaffold. Electrophilic aromatic substitution is the primary mechanism for such transformations. Reagents like N-Bromosuccinimide (NBS) are often preferred over molecular bromine as they are safer to handle and can offer higher selectivity under milder conditions cambridgescholars.com. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a 2-chlorophenyl group, the chlorine atom is an ortho-, para-director, while the acrylic acid side chain is a meta-director. The ultimate position of bromination would depend on the interplay of these directing effects and the reaction conditions.

Halogen exchange reactions, while less common for introducing bromine in the presence of chlorine, represent another synthetic tool. These reactions are typically metal-mediated and allow for the replacement of one halogen with another researchgate.net. Such transformations are valuable for converting a more readily available aryl halide into a different one, potentially altering the reactivity of the molecule for subsequent cross-coupling reactions researchgate.net.

A key challenge in halogenation is controlling the reaction to achieve mono-substitution at the desired position and avoiding the formation of poly-halogenated byproducts. Reaction parameters such as the choice of brominating agent, solvent, temperature, and catalyst are critical for achieving high selectivity. For instance, the use of p-toluenesulfonic acid (pTsOH) as a catalyst in conjunction with NBS has been shown to mediate selective ortho-bromination of para-substituted phenols by forming a conjugate that directs the electrophile mdpi.com.

| Reaction Type | Reagent | Substrate Example | Key Features |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Phenolic Compounds | Mild conditions, good alternative to liquid bromine cambridgescholars.com. |

| Catalytic Bromination | NBS / p-toluenesulfonic acid | p-Substituted Phenols | High selectivity for ortho-bromination mdpi.com. |

| Halogen Exchange | Metal Catalysts | Aryl Halides | Interconversion of aryl halides to modify reactivity researchgate.net. |

Preparation from Precursors (e.g., Boronic Acids, Styrenes)

The most direct and widely used methods for synthesizing cinnamic acid derivatives involve condensation reactions of aromatic aldehydes with compounds containing an active methylene group. For this compound, the logical starting precursor is 3-bromo-2-chlorobenzaldehyde.

Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde with malonic acid in the presence of a weak base, typically pyridine and a catalytic amount of piperidine wikipedia.orgalfa-chemistry.com. The intermediate product undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid wikipedia.orgthieme.commdpi.com. The Doebner modification is particularly effective for a wide range of substituted benzaldehydes and generally affords the thermodynamically more stable E-isomer with high selectivity uwindsor.caresearchgate.net. The reaction is often favored for its relatively mild conditions and high yields youtube.com.

Perkin Reaction: The Perkin reaction is another classical method that produces α,β-unsaturated aromatic acids researchgate.netwikipedia.org. It involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate) asianpubs.org. This reaction typically requires high temperatures (170-200°C) and long reaction times jk-sci.comnih.gov. While effective, the harsh conditions can be a drawback, leading to the exploration of more energy-efficient methods like microwave-assisted synthesis asianpubs.orgjk-sci.com.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form carbon-carbon bonds. These methods offer alternative routes to the target molecule or its analogues, starting from different precursors.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base nih.govresearchgate.net. To synthesize the target molecule via this route, a potential precursor would be 1,2-dibromo-3-chlorobenzene, which could be selectively coupled with an acrylate. Alternatively, a vinyl precursor like 1-bromo-3-chloro-2-vinylbenzene could be used. The reaction typically shows high stereoselectivity for the E-isomer nih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound (typically a boronic acid) with an organohalide uwindsor.cabeilstein-journals.orgtcichemicals.com. In this context, (3-bromo-2-chlorophenyl)boronic acid could be coupled with a suitable three-carbon building block like β-bromoacrylic acid under palladium catalysis. A key advantage of the Suzuki coupling is the mild reaction conditions and the low toxicity of the boron-containing byproducts uwindsor.ca. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl, making the aryl bromide the likely reactive site in a di-halogenated precursor tcichemicals.comnih.gov.

| Method | Precursor 1 | Precursor 2 | Catalyst/Base | Key Features |

| Knoevenagel-Doebner | 3-Bromo-2-chlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | Mild conditions, high E-selectivity, in-situ decarboxylation wikipedia.orgmdpi.com. |

| Perkin Reaction | 3-Bromo-2-chlorobenzaldehyde | Acetic Anhydride | Sodium Acetate | High temperatures required, classical method researchgate.netwikipedia.org. |

| Heck Reaction | Aryl Halide (e.g., 1,2-Dibromo-3-chlorobenzene) | Acrylic Acid Ester | Pd Catalyst / Base | High E-selectivity, versatile for C-C bond formation nih.govresearchgate.net. |

| Suzuki-Miyaura Coupling | (3-Bromo-2-chlorophenyl)boronic acid | β-bromoacrylic acid | Pd Catalyst / Base | Mild conditions, low toxicity of byproducts uwindsor.cabeilstein-journals.org. |

Process Optimization and Scale-Up Considerations

Moving a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and sustainability.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical as it can significantly influence reaction rates, yields, and selectivity. In Knoevenagel condensations, polar solvents are often employed. Pyridine is traditionally used in the Doebner modification, where it acts as both a solvent and a base wikipedia.org. However, due to its toxicity, greener alternatives are actively sought. Studies have shown that solvent-free conditions or the use of more benign solvents like ethanol or even water can be effective, particularly when using heterogeneous catalysts or microwave assistance wikipedia.org. For instance, in a study on Knoevenagel condensations, protic solvents like water were found to be highly effective, potentially due to the stabilization of intermediates researchgate.net.

In palladium-catalyzed reactions like the Heck and Suzuki couplings, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (THF) are common. The choice of solvent can affect catalyst stability and solubility of the reactants. Increasingly, from a green chemistry perspective, reactions are being developed in water, which can be facilitated by the use of water-soluble ligands and phase-transfer catalysts researchgate.net.

Temperature, Pressure, and Concentration Parameter Optimization

Optimizing physical parameters is essential for maximizing yield and minimizing reaction time and side-product formation.

Temperature: Classical Perkin reactions are known for requiring high temperatures, often around 180°C researchgate.net. In contrast, Knoevenagel-Doebner reactions can often be performed under milder heating or even at room temperature, which is advantageous for energy consumption and for substrates with heat-sensitive functional groups researchgate.netresearchgate.net. Palladium-catalyzed couplings can vary widely in their temperature requirements depending on the reactivity of the substrates and the efficiency of the catalyst system. While some Heck reactions require temperatures over 100°C, highly active modern catalysts can facilitate reactions at or near room temperature researchgate.net.

Pressure: Most of the synthetic reactions discussed are typically run at atmospheric pressure. The use of sealed vessels, especially under microwave irradiation, can lead to an increase in pressure, which can accelerate reaction rates by allowing for higher temperatures than the solvent's boiling point asianpubs.org.

Concentration: The concentration of reactants and catalysts must be carefully optimized. In Knoevenagel-Doebner reactions, a molar excess of malonic acid is often used, but optimization studies have shown that this can be reduced to near-stoichiometric amounts (e.g., 1.2 equivalents) without negatively impacting the yield, which is crucial for atom economy and waste reduction wikipedia.org. In catalytic reactions, minimizing the catalyst loading (often expressed in mol% or ppm) is a key goal for process optimization, as palladium is an expensive and precious metal nih.govnih.gov.

Green Chemistry Metrics in Synthetic Design

The principles of green chemistry are increasingly integral to modern synthetic route design, aiming to minimize environmental impact and improve process safety and efficiency. Several metrics are used to quantify the "greenness" of a chemical process.

Process Mass Intensity (PMI): PMI is a key metric, particularly in the pharmaceutical industry, that provides a holistic view of process efficiency acs.orgchemrxiv.orgchem-station.com. It is defined as the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced nih.govacs.org. A lower PMI indicates a more efficient and less wasteful process. Solvents often constitute the largest portion of the mass input, making solvent reduction and recycling a primary target for improving PMI nih.gov.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor focuses specifically on waste generation. It is calculated as the total mass of waste produced divided by the mass of the desired product acs.org. The ideal E-Factor is 0. The relationship between the two metrics is simple: PMI = E-Factor + 1 chem-station.com. Both metrics highlight the importance of high-yielding reactions, atom economy, and minimizing the use of solvents and reagents.

By applying these metrics during route scouting and process development, chemists can make more informed decisions to select synthetic pathways that are not only chemically efficient but also environmentally sustainable. For example, choosing a catalytic route over a stoichiometric one, or designing a process that uses a recyclable solvent, can lead to significant improvements in PMI and E-Factor values.

| Metric | Definition | Ideal Value | Focus Area |

| Process Mass Intensity (PMI) | (Total Mass In) / (Mass of Product) | 1 | Overall process efficiency, including all inputs chemrxiv.org. |

| E-Factor | (Total Mass of Waste) / (Mass of Product) | 0 | Waste generation acs.org. |

| Atom Economy | (MW of Product) / (Sum of MW of all Reactants) | 100% | Inherent efficiency of a reaction's atom utilization. |

Mechanistic Investigations of Reactions Involving E 3 3 Bromo 2 Chlorophenyl Acrylic Acid

Detailed Analysis of Olefin-Forming Mechanisms

The synthesis of α,β-unsaturated carboxylic acids such as (E)-3-(3-bromo-2-chlorophenyl)acrylic acid can be achieved through several olefination strategies. These reactions typically involve the formation of a carbon-carbon double bond, often through condensation or elimination reactions. Classic methods like the Perkin reaction, Knoevenagel condensation, and Wittig reaction are prominent examples. byjus.com The mechanisms of these reactions, particularly concerning the elimination steps that establish the alkene geometry, are critical to understand.

Elimination reactions are central to many olefin-forming syntheses. The two most common pathways for creating a double bond are the E2 (elimination, bimolecular) and E1cb (elimination, unimolecular, conjugate base) mechanisms.

The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. numberanalytics.com This process requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state.

The E1cb mechanism is a two-step process that occurs under basic conditions, typically when the β-hydrogen is highly acidic and the leaving group is poor. buecher.de The first step is the deprotonation of the substrate to form a stabilized carbanion (the conjugate base). nih.gov In the second, rate-determining step, the leaving group is expelled from the carbanion to form the double bond. buecher.de This pathway is common in aldol-type condensations where the β-proton is activated by a carbonyl group. nih.gov

In the context of synthesizing this compound via a Knoevenagel or Perkin-type condensation, the E1cb pathway is highly probable. For instance, in a Knoevenagel condensation between 3-bromo-2-chlorobenzaldehyde (B581408) and malonic acid, a base would facilitate the formation of an aldol-type addition product. ias.ac.inwikipedia.org Subsequent elimination of a hydroxyl group (-OH) is facilitated by the acidity of the proton at the α-carbon (due to the adjacent carboxylic acid group), favoring an E1cb-like dehydration. wikipedia.org

| Elimination Pathway | Key Characteristics | Relevance to Synthesis of the Target Compound |

| E2 | Concerted (one-step), requires strong base, good leaving group, anti-periplanar geometry. numberanalytics.com | Less likely in classic condensation routes like Knoevenagel/Perkin where the leaving group (e.g., -OH) is poor. |

| E1cb | Stepwise (two-step), involves a carbanion intermediate, favored by acidic β-protons and poor leaving groups. buecher.deacs.org | Highly probable in condensation reactions (e.g., Knoevenagel, Perkin) used to form α,β-unsaturated acids. nih.govwikipedia.org |

Regioselectivity refers to the preference for forming a double bond in one direction over another when multiple possibilities exist. In the synthesis of this compound from 3-bromo-2-chlorobenzaldehyde, the reaction with an activated methylene (B1212753) compound (like malonic acid or acetic anhydride) is highly regioselective, as the new C=C bond forms exclusively between the aldehydic carbon and the nucleophilic carbon of the methylene compound.

Stereoselectivity , the preference for the formation of one stereoisomer over another, is a crucial aspect. The target compound is the (E)-isomer, where the aryl and carboxylic acid groups are on opposite sides of the double bond. In many condensation reactions like the Perkin and Knoevenagel, the (E)-isomer is the thermodynamically more stable product and is often formed preferentially. wikipedia.org For example, the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst and solvent, is known to produce (E)-cinnamic acids with high stereoselectivity. ias.ac.inwikipedia.org The elimination step often proceeds through a transition state that minimizes steric hindrance, leading to the trans (E) configuration. longdom.org In some cases, an initial mixture of (E) and (Z) isomers might form, but this can equilibrate to the more stable (E)-isomer under the reaction conditions. wikipedia.org

Catalytic Cycle Elucidation in Metal-Mediated Processes

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful methods for forming C-C bonds and can be used to synthesize cinnamic acid derivatives. organic-chemistry.orgnumberanalytics.com A plausible route to this compound would be the Heck reaction between an aryl halide, such as 1-bromo-2-chloro-3-iodobenzene, and acrylic acid. The mechanism involves a catalytic cycle centered on a palladium complex. buecher.delibretexts.org

The canonical Heck reaction mechanism involves several key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) complex (Ar-Pd-X). libretexts.org The rate of this step is highly dependent on the nature of the halide, following the general trend I > Br > Cl. buecher.de Therefore, starting with 1-bromo-2-chloro-3-iodobenzene, the oxidative addition would occur selectively at the C-I bond. The electron-withdrawing chloro and bromo substituents on the ring would likely accelerate this step.

Migratory Insertion (Carbopalladation) : The alkene (acrylic acid) coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. buecher.de This forms a new alkyl-palladium(II) intermediate. The regioselectivity of this insertion is critical. For acrylic acid, the aryl group typically adds to the β-carbon (the carbon not bearing the carboxyl group) to minimize steric hindrance and due to electronic effects, leading to a linear product. libretexts.org

β-Hydride Elimination : For the C-C double bond to form, a β-hydrogen must be eliminated from the alkyl-palladium intermediate. This step must occur with syn-coplanarity between the palladium and the hydrogen atom. Rotation around the C-C single bond allows this conformation to be achieved, and subsequent elimination yields the (E)-alkene product and a hydrido-palladium(II) complex (H-Pd-X). buecher.de

Reductive Elimination : In the final step, a base is used to neutralize the H-Pd-X species, regenerating the Pd(0) catalyst and closing the catalytic cycle. libretexts.org

Transmetalation is not a step in the standard Heck cycle but is central to other cross-coupling reactions like Suzuki or Stille couplings, which could also be envisioned for synthesizing precursors to the target molecule.

| Heck Reaction Step | Description | Relevance to Synthesis of the Target Compound |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond to form Ar-Pd(II)-X. libretexts.org | Preferential reaction at the most reactive C-X bond (e.g., C-I > C-Br). buecher.de |

| Migratory Insertion | Alkene inserts into the Ar-Pd bond. buecher.de | Generally leads to β-arylation of acrylic acid, establishing the core structure. |

| β-Hydride Elimination | Elimination of a β-hydrogen to form the C=C double bond. buecher.de | Typically forms the thermodynamically favored (E)-isomer. |

| Reductive Elimination | Base-mediated regeneration of the Pd(0) catalyst. libretexts.org | Completes the catalytic cycle. |

Ortho-Chloro Substituent : This group exerts a strong electron-withdrawing inductive effect and a significant steric effect. The steric hindrance can influence the rate of migratory insertion and may also promote the final reductive elimination step. magtech.com.cn

Meta-Bromo Substituent : This group is also electron-withdrawing, which deactivates the ring but can influence the electronic properties of the palladium intermediates.

Computational studies on related systems have shown that the energy barrier for oxidative addition is the rate-limiting step in many Heck reactions. acs.org The regioselectivity of the migratory insertion step is determined by the transition state energies for the formation of the linear versus the branched alkyl-palladium intermediate. For electron-poor alkenes like acrylic acid, the formation of the linear isomer is almost always favored. libretexts.org The stability of the final (E)-alkene product also drives the reaction towards its formation.

Nucleophilic and Electrophilic Addition/Substitution Reactions

The structure of this compound allows for both nucleophilic and electrophilic reactions.

Nucleophilic Addition : The acrylic acid moiety is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. researchgate.net The carbon-carbon double bond is electron-deficient due to the conjugation with the electron-withdrawing carboxylic acid group and the di-halogenated phenyl ring. Therefore, it is susceptible to 1,4-conjugate addition by nucleophiles (Michael addition). researchgate.netbham.ac.uk A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond. The reaction would be catalyzed by base, which enhances the nucleophilicity of the attacking species.

Electrophilic Reactions : Two main sites exist for electrophilic attack: the carbon-carbon double bond and the aromatic ring.

Addition to the Double Bond : While less common for such an electron-poor alkene, electrophilic addition (e.g., halogenation with Br₂) could potentially occur across the double bond, though this would compete with reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) : The phenyl ring can undergo electrophilic substitution. However, the ring is heavily deactivated by three electron-withdrawing groups: the ortho-chloro, the meta-bromo, and the meta-directing vinyl-carboxylic acid group (-CH=CH-COOH). numberanalytics.comquora.comyoutube.com The carboxyl group and the halogens all deactivate the ring towards electrophilic attack. numberanalytics.commasterorganicchemistry.com Directing effects would be complex; halogens are ortho, para-directing but deactivating, while the acrylic acid side chain is meta-directing. quora.com Any EAS reaction would likely require harsh conditions, and the substitution pattern would be difficult to predict without experimental data, though the position ortho to the bromine and para to the chlorine (C5) might be the least deactivated site.

Radical-Mediated Reaction Pathways

While ionic pathways often dominate the reactions of acrylic acid derivatives, this compound can also participate in reactions proceeding through radical intermediates, particularly under conditions involving radical initiators or photolysis. The general mechanism for such reactions follows the classic steps of initiation, propagation, and termination.

Initiation: The reaction is initiated by the generation of a radical species. This can be achieved through the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The resulting initiator radical (R•) can then add to the double bond of the acrylic acid derivative.

Propagation: The propagation phase involves the reaction of the initially formed radical with other molecules to generate new radical species, thus continuing the reaction chain. For this compound, an attacking radical (R•) will preferentially add to the β-carbon of the α,β-unsaturated system. This regioselectivity is dictated by the formation of the more stable radical intermediate. Addition to the β-carbon results in a radical at the α-carbon, which is stabilized by the adjacent carboxylic acid group through resonance. The presence of the substituted phenyl ring further stabilizes this radical.

The propagation sequence can be depicted as follows:

Addition of an initiator or propagating radical to the β-carbon of this compound.

The newly formed α-radical can then, for example, in a polymerization context, attack another monomer molecule, propagating the polymer chain. libretexts.org In other radical reactions, it might abstract an atom from another molecule or participate in cyclization reactions.

Termination: The radical chain reaction is terminated when two radical species combine. This can occur through several pathways, including:

Combination: Two radical chains combine to form a single, non-radical product. libretexts.org

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated molecule. acs.org

Chain transfer reactions can also occur, where a radical abstracts an atom (e.g., a hydrogen) from a solvent molecule or a chain transfer agent, terminating one chain but initiating another. acs.org

Kinetic Studies and Rate-Determining Steps

Kinetic studies of radical reactions involving substituted acrylic acids provide valuable insights into the factors that control the reaction rate. For this compound, the electronic properties of the substituents on the phenyl ring play a crucial role in determining the reaction kinetics.

The rate of radical addition to the double bond is influenced by the stability of the radical intermediate formed. In the case of this compound, the bromo and chloro substituents are electron-withdrawing groups. These groups are expected to influence the electron density of the double bond and the stability of the radical formed upon addition. Studies on the radical polymerization of substituted styrenes, which are structurally analogous, have shown that electron-withdrawing substituents can increase the rate of polymerization. cmu.eduresearchgate.net This is often analyzed using the Hammett equation, which relates reaction rates to substituent constants (σ). A positive value for the reaction constant (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups. wikipedia.orgpharmacy180.com For the radical polymerization of substituted styrenes, a positive ρ value has been observed, suggesting that electron-withdrawing groups stabilize the transition state of the propagation step. cmu.edu

The rate-determining step in a multi-step radical reaction is the slowest step in the sequence. In radical additions to α,β-unsaturated carbonyl compounds, the initial addition of the radical to the double bond is often the rate-determining step. nih.gov However, if the initial addition is reversible, a subsequent irreversible step, such as an electron transfer or a rapid rearrangement, can become the selectivity- and rate-determining step. nih.gov

To illustrate the influence of substituents on reaction rates, the following table presents hypothetical relative rate constants for the radical addition to a series of para-substituted (E)-3-phenylacrylic acids. This data is representative and based on the principles of electronic substituent effects observed in analogous systems like substituted styrenes. cmu.eduresearchgate.net

| Substituent (at para-position) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 0.8 |

| -CH₃ | -0.17 | 0.9 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 1.5 |

| -Br | 0.23 | 1.5 |

| -NO₂ | 0.78 | 3.0 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend based on electronic substituent effects. Actual experimental values for this compound are not available in the cited literature.

The bromo and chloro substituents on the phenyl ring of the target compound are expected to have a combined electron-withdrawing effect, thus likely increasing the rate of radical addition compared to the unsubstituted phenylacrylic acid.

Derivatization and Advanced Chemical Transformations of E 3 3 Bromo 2 Chlorophenyl Acrylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives.

Esterification and Amidation Reactions

Esterification: (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid can be converted to its corresponding esters through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in a Steglich esterification or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. The use of EDC in a greener solvent like acetonitrile (B52724) has been shown to be effective for the esterification of (E)-cinnamic acid, providing good yields in a short reaction time. These methods allow for the synthesis of a wide range of alkyl and aryl esters.

Amidation: The synthesis of amides from this compound typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid with an amine is also possible using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by using boronic acid catalysts under dehydrative conditions. These methods are highly versatile and tolerate a broad range of functional groups on the amine coupling partner.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Yield |

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.), Heat | Alkyl (E)-3-(3-bromo-2-chlorophenyl)acrylate | Moderate to High |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Alkyl/Aryl (E)-3-(3-bromo-2-chlorophenyl)acrylate | Good to Excellent |

| EDC Coupling | Alcohol, EDC, Acetonitrile, 40-45 °C | Alkyl/Aryl (E)-3-(3-bromo-2-chlorophenyl)acrylate | ~70% (average) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | N,N-Disubstituted (E)-3-(3-bromo-2-chlorophenyl)acrylamide | High |

| Direct Amidation (HBTU) | Amine, HBTU, Hünig's base | N,N-Disubstituted (E)-3-(3-bromo-2-chlorophenyl)acrylamide | Very Good |

Table data is based on general methodologies for cinnamic acid derivatives and may require optimization for this specific substrate.

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Forms

Reduction to Alcohols: The carboxylic acid functionality can be reduced to a primary alcohol, yielding (E)-3-(3-bromo-2-chlorophenyl)prop-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also capable of reducing carboxylic acids and may offer better selectivity in the presence of other reducible functional groups like esters. It is important to note that these conditions can sometimes also reduce the carbon-carbon double bond, depending on the specific reagent and reaction parameters used.

Oxidation: The oxidation of the acrylic acid moiety to other carboxylic acid forms is less common. However, under specific conditions, oxidative cleavage of the double bond could potentially lead to the formation of 3-bromo-2-chlorobenzaldehyde (B581408), though this would be a more complex transformation requiring specific reagents like ozone followed by a reductive workup, or potassium permanganate (B83412) under controlled conditions.

Reactions at the Carbon-Carbon Double Bond

The alkene functionality in this compound is electron-deficient due to the conjugation with the carboxylic acid group, making it susceptible to various addition reactions.

Hydrogenation and Halogenation of the Alkene

Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction yields 3-(3-bromo-2-chlorophenyl)propanoic acid. Common catalysts for this transformation include palladium on carbon (Pd/C) or rhodium complexes, using hydrogen gas or a hydrogen transfer agent like formic acid. The choice of catalyst and conditions is crucial to avoid reduction of the aromatic ring or the carboxylic acid group. For instance, certain rhodium catalysts have shown high selectivity for reducing the alkene in cinnamic acid while leaving the carboxyl group intact.

Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond to form a 2,3-dihalo-3-(3-bromo-2-chlorophenyl)propanoic acid derivative. Enzymatic halogenation using chloroperoxidase in the presence of a halide ion and hydrogen peroxide can also be employed to form halohydrins.

Conjugate Addition Reactions (e.g., Michael Additions)

The electron-deficient nature of the double bond makes it an excellent Michael acceptor. It can react with a wide range of nucleophiles in a conjugate or 1,4-addition fashion.

Michael Additions: Soft nucleophiles such as enamines, organocuprates, and stabilized carbanions (e.g., from malonates or nitroalkanes) can add to the β-carbon of the acrylic acid system. The aza-Michael addition, involving the addition of amines, is a particularly useful method for synthesizing β-amino acid derivatives. These reactions can be catalyzed by bases or, in some cases, proceed under solvent-free or microwave-assisted conditions to accelerate the reaction and improve yields.

Table 2: Representative Reactions at the C=C Double Bond

| Reaction Type | Reagents and Conditions | Product Type |

| Catalytic Hydrogenation | H₂ (g), Pd/C or Rh catalyst, Solvent (e.g., Ethanol) | 3-(3-Bromo-2-chlorophenyl)propanoic acid |

| Transfer Hydrogenation | Formic Acid, Triethylamine, Rh catalyst | 3-(3-Bromo-2-chlorophenyl)propanoic acid |

| Bromination | Br₂, Solvent (e.g., CH₂Cl₂) | 2,3-Dibromo-3-(3-bromo-2-chlorophenyl)propanoic acid |

| Michael Addition | Nucleophile (e.g., Diethyl malonate), Base (e.g., NaOEt) | Diethyl 2-(1-(3-bromo-2-chlorophenyl)-2-carboxyethyl)malonate derivative |

| Aza-Michael Addition | Amine (R₂NH), optional catalyst | 3-(Dialkylamino)-3-(3-bromo-2-chlorophenyl)propanoic acid derivative |

Table data is based on general methodologies for acrylic and cinnamic acid derivatives and may require optimization for this specific substrate.

Synthetic Manipulations of the Halogen Substituents on the Aromatic Ring

The bromo and chloro substituents on the phenyl ring serve as valuable handles for further synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom, being more susceptible to oxidative addition to the palladium(0) catalyst than the chlorine atom, can be selectively coupled with a variety of organoboron reagents (boronic acids or esters). This allows for the introduction of new aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. The more reactive C-Br bond can be selectively coupled with primary or secondary amines, amides, or carbamates to introduce nitrogen-containing functional groups. This provides a route to a wide range of aniline (B41778) derivatives.

Other cross-coupling reactions, such as the Heck reaction (C-C bond formation with alkenes), Sonogashira coupling (C-C bond formation with terminal alkynes), and Stille coupling (C-C bond formation with organostannanes), could also be employed to further functionalize the aromatic ring, again with expected selectivity for the C-Br bond under appropriate conditions.

Table 3: Potential Cross-Coupling Reactions on the Aromatic Ring

| Reaction Name | Reagents and Conditions | Potential Product (Selective at C-Br) |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | (E)-3-(3-Aryl-2-chlorophenyl)acrylic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | (E)-3-(3-(Dialkylamino)-2-chlorophenyl)acrylic acid |

| Heck Reaction | Alkene (R-CH=CH₂), Pd catalyst, Base | (E)-3-(2-Chloro-3-vinylphenyl)acrylic acid derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd catalyst, Cu(I) co-catalyst, Base | (E)-3-(2-Chloro-3-(alkynyl)phenyl)acrylic acid derivative |

Table data represents general conditions and expected selectivity. Specific conditions would need to be optimized.

Cross-Coupling Reactions with Aryl Halides

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The two distinct halogen atoms on the phenyl ring of this compound allow for selective functionalization, primarily driven by the differential reactivity of carbon-halogen bonds in palladium-catalyzed cycles.

Research Findings:

The reactivity of aryl halides in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings typically follows the trend C–I > C–Br > C–Cl. This established selectivity suggests that the carbon-bromine (C-Br) bond at the C3 position of the title compound can be selectively functionalized while leaving the more robust carbon-chlorine (C-Cl) bond at the C2 position intact. This opens the door for sequential couplings, where the bromine is first substituted, followed by a second coupling at the chlorine position under more forcing conditions if desired.

For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl substituent at the C3 position. This would involve reacting the substrate with an appropriate boronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira coupling with a terminal alkyne could install an alkynyl group, or a Heck reaction with an alkene could introduce a vinyl substituent, all selectively at the C3 position.

Table 1: Prospective Conditions for Selective Cross-Coupling at the C-Br Bond

| Coupling Type | Reagents & Conditions | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂), Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °C | (E)-3-(3-Aryl-2-chlorophenyl)acrylic acid |

| Sonogashira | Terminal alkyne (R-C≡CH), PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25-50 °C | (E)-3-(2-Chloro-3-(alkynyl)phenyl)acrylic acid |

| Heck | Alkene (CH₂=CHR'), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | (E)-3-(2-Chloro-3-(vinyl)phenyl)acrylic acid |

This table presents representative, hypothetical conditions based on established protocols for selective C-Br bond functionalization.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is fundamentally different from electrophilic aromatic substitution and requires specific electronic features on the aromatic substrate.

Research Findings:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial, and the reaction is therefore facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

In this compound, the acrylic acid group acts as a moderate electron-withdrawing group. Its position on the ring is key to predicting reactivity. The chlorine atom is at the C2 position (ortho to the point of attachment), while the bromine atom is at the C3 position (meta). According to the principles of SNAr, the ortho chlorine atom is significantly activated towards nucleophilic attack due to the stabilizing effect of the adjacent acrylic acid moiety on the Meisenheimer intermediate. The meta bromine atom would be largely unreactive under typical SNAr conditions.

Therefore, it is predicted that strong nucleophiles, such as sodium methoxide (B1231860) or primary/secondary amines, would selectively displace the chlorine atom over the bromine atom. This provides a regiocomplementary strategy to the cross-coupling reactions, allowing for functionalization at the C2 position.

Table 2: Prospective Conditions for Selective SNAr at the C-Cl Bond

| Nucleophile | Reagents & Conditions | Potential Product |

|---|---|---|

| Alkoxide | NaOR', R'OH (solvent), 80-120 °C | (E)-3-(3-Bromo-2-(alkoxy)phenyl)acrylic acid |

| Amine | HNR'R'', K₂CO₃, DMSO, 100-150 °C | (E)-3-(2-(Amino)-3-bromophenyl)acrylic acid |

| Thiolate | NaSR', DMF, 80 °C | (E)-3-(3-Bromo-2-(alkylthio)phenyl)acrylic acid |

This table presents representative, hypothetical conditions based on established protocols for SNAr on activated aryl chlorides.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be treated with various electrophiles to form new bonds. wikipedia.org

Research Findings:

The rate of metal-halogen exchange with organolithium reagents is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.org This predictable selectivity makes it an ideal strategy for the regioselective functionalization of dihalogenated arenes. When this compound is treated with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or below), the exchange is expected to occur exclusively at the more reactive C-Br bond. tcnj.edu This process generates a potent aryllithium intermediate.

A potential challenge is the presence of the acidic proton of the carboxylic acid. This can be addressed either by using excess alkyllithium to deprotonate both the acid and perform the exchange, or by protecting the carboxylic acid as an ester prior to the exchange reaction. The resulting aryllithium species can be quenched with a wide array of electrophiles. This method allows for the introduction of a diverse range of functional groups at the C3 position.

Table 3: Potential Electrophiles for Quenching of the C3-Lithiated Intermediate

| Electrophile | Reagent | Resulting Functional Group |

|---|---|---|

| Protonation | H₂O | -H (Debromination) |

| Carboxylation | CO₂ (gas or dry ice) | -COOH |

| Formylation | Dimethylformamide (DMF) | -CHO |

| Hydroxylation | B(OMe)₃ then H₂O₂ | -OH |

| Alkylation | Alkyl halide (R-X) | -R |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

This table illustrates potential transformations following a selective lithium-bromine exchange.

Intramolecular Cyclization Reactions for Heterocyclic Synthesis

The functional handles installed through the previously described methods can serve as anchor points for intramolecular cyclization, providing access to a variety of fused heterocyclic systems, which are privileged structures in medicinal chemistry.

Research Findings:

The strategic placement of reactive groups allows for the design of precursors for cyclization. For example, a synthetic sequence could begin with a selective SNAr reaction to substitute the C2-chloro group with an amine (e.g., aniline). The resulting 2-anilino-3-bromophenyl)acrylic acid derivative could then undergo an intramolecular palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) between the aniline nitrogen and the C3-bromo position to construct a phenazine-type core.

Alternatively, a Suzuki coupling at the C3-bromo position with 2-formylphenylboronic acid would yield (E)-3-(2-chloro-3-(2-formylphenyl)phenyl)acrylic acid. This intermediate possesses functionalities poised for a Pictet-Spengler or Friedländer-type intramolecular condensation, potentially involving the acrylic acid or its derivatives, to generate complex polycyclic aromatic structures related to quinolines or acridines. The Parham cyclization, where an aryllithium intermediate attacks an intramolecular electrophilic side chain, also presents a viable pathway following metal-halogen exchange. wikipedia.org

C-H Activation Strategies for Further Functionalization

Direct C–H activation is an increasingly important strategy that allows for the functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical synthetic route. nih.gov

Research Findings:

The carboxylic acid group is a well-established directing group for ortho-C–H activation, typically mediated by palladium catalysts. beilstein-journals.org In the parent molecule, this compound, the positions ortho to the carbon to which the acrylic acid is attached (C2 and C6) are both substituted with chlorine atoms. Therefore, direct C-H activation on the phenyl ring guided by the carboxyl group is not feasible on the starting material.

However, C-H activation becomes a powerful tool after initial modifications. For instance, if the C2-chloro substituent is removed (e.g., via reduction), the now-available C2-H bond becomes a prime target for ortho-C-H olefination or arylation, directed by the carboxylic acid.

Furthermore, the acrylic acid moiety itself contains vinyl C-H bonds that can be targets for functionalization. Palladium/norbornene cooperative catalysis, for example, has been shown to enable the distal C-H functionalization of alkenes. nih.gov Applying such a strategy could potentially allow for the arylation or alkylation of the vinyl C-H bond beta to the carboxyl group, providing a route to tetrasubstituted alkene derivatives. This approach would complement functionalization on the aromatic ring, adding another layer of synthetic versatility.

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A complete NMR analysis of (E)-3-(3-Bromo-2-chlorophenyl)acrylic acid would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments to assign all proton and carbon signals and to confirm the stereochemistry of the molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the coupling constants (J) would reveal the connectivity between adjacent protons.

For this compound, one would expect to observe signals for the vinylic protons of the acrylic acid moiety and the aromatic protons on the phenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. The multiplicity (singlet, doublet, triplet, etc.) of the aromatic protons would depend on their coupling with neighboring protons.

Hypothetical ¹H NMR Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (vinylic) | ~6.5 | d | ~16 |

| H-β (vinylic) | ~7.8 | d | ~16 |

| Ar-H | 7.2 - 7.8 | m | - |

| COOH | >10 | br s | - |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is essential for determining the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon, the vinylic carbons, and the aromatic carbons would be characteristic of their respective chemical environments.

Hypothetical ¹³C NMR Data Table: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| C-α (vinylic) | ~120 |

| C-β (vinylic) | ~140 |

| C-Ar (substituted) | 120 - 140 |

| C-Ar (unsubstituted) | 125 - 135 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, between the two vinylic protons and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the acrylic acid moiety to the phenyl ring and in assigning the quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful for confirming the (E)-configuration of the double bond.

Stereochemical Assignment via NMR (E-Configuration Confirmation)

The (E)-configuration of the double bond in 3-substituted acrylic acids is typically characterized by a large vicinal coupling constant (³J) between the two vinylic protons, generally in the range of 12-18 Hz. A measured coupling constant within this range in the ¹H NMR spectrum would provide strong evidence for the (E)-isomer. Additionally, a NOESY experiment would be expected to show a correlation between the vinylic protons that are on the same side of the double bond, further confirming the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₆BrClO₂), the expected exact mass would be calculated, and the experimental HRMS data would need to match this value to a high degree of precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the elemental composition.

Hypothetical HRMS Data: (Note: This table is a hypothetical representation and is not based on experimental data.)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 260.9312 | - |

Fragmentation Pattern Analysis for Structural Features

Upon electron impact, the molecule would be expected to show a prominent molecular ion peak [M]+. Key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxyl group (–COOH, 45 Da) is a common fragmentation for carboxylic acids, leading to a significant [M-45]+ fragment.

Halogen Loss: Cleavage of the C-Br and C-Cl bonds would result in fragments corresponding to [M-Br]+ and [M-Cl]+. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be distinctive for these fragments.

Cleavage of the Acrylic Chain: Fragmentation of the propenoic acid side chain can occur, leading to various smaller charged species.

Formation of a Substituted Tropylium Ion: Rearrangement of the substituted phenyl ring after initial fragmentation could lead to a stable tropylium-like cation.

A detailed analysis would require experimental data to confirm the relative abundances of these and other potential fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups and understanding the bonding within the molecule.

Characteristic Vibrational Modes for Functional Groups

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. Based on studies of similar compounds like cinnamic acid and its derivatives, the following vibrational modes can be anticipated researchgate.netresearchgate.netbibliotekanauki.pl:

O-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically around 2500–3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretching: A strong absorption band in the IR spectrum, expected around 1680–1710 cm⁻¹, corresponds to the carbonyl (C=O) stretching of the α,β-unsaturated carboxylic acid. In cinnamic acid, this band is observed around 1681 cm⁻¹ researchgate.net.

C=C Stretching: The molecule has two types of C=C bonds. The stretching of the alkene C=C bond (trans-isomeric) is expected as a strong band around 1625–1640 cm⁻¹ researchgate.netresearchgate.net. The aromatic C=C stretching vibrations typically appear as a group of bands in the 1450–1600 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid, often coupled with O-H in-plane bending, gives rise to bands in the 1200–1350 cm⁻¹ region researchgate.net.

C-H Bending: The out-of-plane bending of the trans-alkene C-H bond results in a characteristic strong band around 960-980 cm⁻¹ researchgate.net. Aromatic C-H bending modes appear in the 650-900 cm⁻¹ region.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is typically found in the 600–800 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, generally between 500 and 600 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Alkene | C=C stretch (trans) | 1625 - 1640 |

| Alkene | =C-H bend (out-of-plane) | 960 - 980 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carboxylic Acid | C-O stretch / O-H bend | 1200 - 1350 |

| Aryl Halide | C-Cl stretch | 600 - 800 |

| Aryl Halide | C-Br stretch | 500 - 600 |

Comparative Analysis of Experimental and Predicted Spectra

For a precise assignment of vibrational modes, a comparative analysis using computational methods like Density Functional Theory (DFT) is invaluable. Researchers often perform DFT calculations (e.g., using the B3LYP functional) to predict the vibrational frequencies and intensities nih.govuantwerpen.beresearchgate.net. These theoretical spectra are then compared with the experimental FT-IR and FT-Raman data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational model, often resulting in a very good agreement between the theoretical and experimental wavenumbers, usually within a 10 cm⁻¹ interval researchgate.net. Such a study for this compound would allow for an unambiguous assignment of all fundamental vibrational modes, including complex mixed vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated system that extends over the phenyl ring, the alkene double bond, and the carbonyl group. The primary absorption is expected to be a π → π* transition uzh.chshu.ac.uklibretexts.org.